1-(Piperidin-2-yl)propan-1-one hydrochloride

Overview

Description

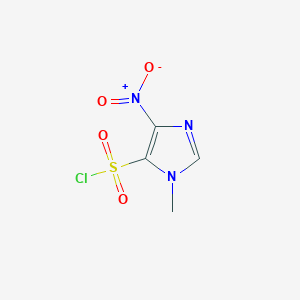

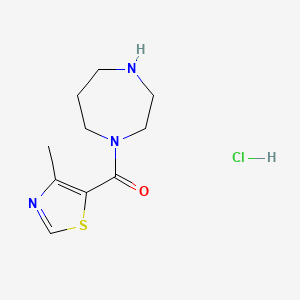

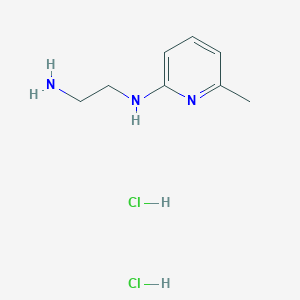

“1-(Piperidin-2-yl)propan-1-one hydrochloride” is a chemical compound with the CAS Number: 38726-77-1 . It has a molecular weight of 177.67 and its IUPAC name is 1-(2-piperidinyl)-1-propanone hydrochloride . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

While specific synthesis methods for “1-(Piperidin-2-yl)propan-1-one hydrochloride” were not found, piperidine derivatives are generally synthesized through metal-catalyzed procedures . For instance, a study on the synthesis of antidepressant molecules via metal-catalyzed reactions discusses the role of different transition metals, including iron, nickel, and ruthenium, as catalysts in the synthesis of antidepressants .Molecular Structure Analysis

The InChI code for “1-(Piperidin-2-yl)propan-1-one hydrochloride” is 1S/C8H15NO.ClH/c1-2-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“1-(Piperidin-2-yl)propan-1-one hydrochloride” is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Bioactivity Studies

1-(Piperidin-2-yl)propan-1-one hydrochloride derivatives have been synthesized and evaluated for their biological activities. A study conducted by Unluer et al. (2016) involved the synthesis of Mannich bases with piperidine moiety. The synthesized compounds displayed varied biological activities including cytotoxicity and carbonic anhydrase inhibitory effects. Particularly, one derivative with a nitro substituent exhibited notable cytotoxicity against human oral malignant cells, indicating potential as a lead compound for further drug development (Unluer et al., 2016).

Crystal Structure Analysis

The structural properties of compounds related to 1-(Piperidin-2-yl)propan-1-one hydrochloride have been a subject of research. Gzella et al. (1999) analyzed the crystal structure of related compounds to understand the positional effects of piperidine residues. This research provides insights into the molecular structure and potential interaction mechanisms of such compounds (Gzella et al., 1999).

Pharmacological Characterization

Research on derivatives of 1-(Piperidin-2-yl)propan-1-one hydrochloride has also extended to pharmacology. Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, indicating the potential application of these compounds in the treatment of depression and addiction disorders. This study highlights the versatility of 1-(Piperidin-2-yl)propan-1-one hydrochloride derivatives in pharmaceutical research (Grimwood et al., 2011).

Anticancer Effects

Shimizu et al. (2019) identified a metabolite of 1-(Piperidin-2-yl)propan-1-one hydrochloride with significant selective toxicity between normal and cancer cells. This finding suggests the potential of these compounds in developing anticancer therapies (Shimizu et al., 2019).

Quality Control and Stability Studies

An assay method for quality control and stability studies of a new compound related to 1-(Piperidin-2-yl)propan-1-one hydrochloride was developed by Dwivedi et al. (2003). This research is crucial for ensuring the quality and efficacy of pharmaceutical compounds derived from this chemical class (Dwivedi et al., 2003).

Synthesis and Antimicrobial Activity

Vinaya et al. (2009) synthesized derivatives of 1-(Piperidin-2-yl)propan-1-one hydrochloride and evaluated their antimicrobial activity. This study provides evidence of the potential use of these compounds in developing new antimicrobial agents (Vinaya et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives show several important pharmacophoric features and are being utilized in different therapeutic applications . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

properties

IUPAC Name |

1-piperidin-2-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-2-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMXDDQPQDYNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-2-yl)propan-1-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1525011.png)

![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol hydrochloride](/img/structure/B1525020.png)

![2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1525024.png)

![1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene](/img/structure/B1525028.png)